molecular formula C16H17N3O B6974040 3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile

3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile

Cat. No.: B6974040
M. Wt: 267.33 g/mol
InChI Key: IPPJHWRETQKQOK-UHFFFAOYSA-N
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Description

3-(3-Oxo-4,6-diazatricyclo[63002,6]undecan-5-yl)benzonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tricyclic core, followed by the introduction of the benzonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and leading to downstream effects.

Comparison with Similar Compounds

3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile can be compared with other similar compounds, such as:

    3-(3-Oxo-4,6-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-5-yl)benzonitrile: This compound has a similar tricyclic structure but differs in the arrangement and number of rings.

    4-Azatricyclo[4.3.1.13,8]undecan-5-one: This compound shares a similar core structure but lacks the benzonitrile group.

The uniqueness of 3-(3-Oxo-4,6-diazatricyclo[630

Properties

IUPAC Name

3-(3-oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-8-10-3-1-4-11(7-10)15-18-16(20)14-13-6-2-5-12(13)9-19(14)15/h1,3-4,7,12-15H,2,5-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPJHWRETQKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(C2C1)C(=O)NC3C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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